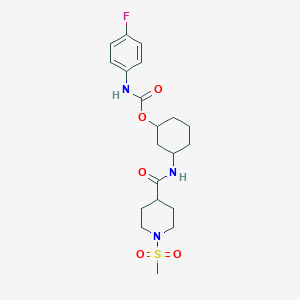
3-(1-(Methylsulfonyl)piperidine-4-carboxamido)cyclohexyl (4-fluorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(Methylsulfonyl)piperidine-4-carboxamido)cyclohexyl (4-fluorophenyl)carbamate is a useful research compound. Its molecular formula is C20H28FN3O5S and its molecular weight is 441.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(1-(Methylsulfonyl)piperidine-4-carboxamido)cyclohexyl (4-fluorophenyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups, which contribute to its biological activity:
- Piperidine Ring : Known for its role in various pharmacological activities.
- Methylsulfonyl Group : Often associated with improved solubility and bioavailability.
- Carbamate Linkage : Commonly found in drugs that target enzymatic pathways.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Receptor Modulation : Interaction with receptor sites can alter physiological responses, making it potentially useful in treating various conditions.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant inhibitory effects on several enzyme targets. For instance:
| Enzyme Target | IC50 Value (µM) | Reference |
|---|---|---|
| Acetylcholinesterase (AChE) | 19.2 | |
| Butyrylcholinesterase (BChE) | 13.2 | |
| Cyclooxygenase-2 (COX-2) | Moderate |
These findings suggest that the compound may have potential applications in neurodegenerative diseases and inflammation-related disorders.
In Vivo Studies
Case studies involving animal models have further elucidated the compound's efficacy. For example, studies on murine models of inflammation revealed:
- Reduction in Inflammatory Markers : Administration of the compound led to a significant decrease in pro-inflammatory cytokines.
- Behavioral Improvements : In models of anxiety and depression, treated animals exhibited reduced anxiety-like behavior compared to controls.
Toxicity Profile
An essential aspect of evaluating any new compound is its safety profile. Preliminary toxicity assessments indicate:
- Low Acute Toxicity : The compound showed minimal adverse effects at therapeutic doses.
- Biochemical Stability : No significant alterations in biochemical parameters were observed during toxicity evaluations.
Propiedades
IUPAC Name |
[3-[(1-methylsulfonylpiperidine-4-carbonyl)amino]cyclohexyl] N-(4-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28FN3O5S/c1-30(27,28)24-11-9-14(10-12-24)19(25)22-17-3-2-4-18(13-17)29-20(26)23-16-7-5-15(21)6-8-16/h5-8,14,17-18H,2-4,9-13H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHWQAHGQBFUSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














